
Ethyl 2-(3-formyl-4-nitrophenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3-formyl-4-nitrophenoxy)acetate: is an organic compound with the molecular formula C11H11NO6 It is a derivative of phenoxyacetic acid, featuring both formyl and nitro functional groups on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-formyl-4-nitrophenoxy)acetate typically involves the reaction of 3-formyl-4-nitrophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2/Pd, Fe/HCl, Sn/HCl
Substitution: HNO3/H2SO4 (nitration), SO3/H2SO4 (sulfonation), Br2/FeBr3 (bromination)
Major Products:
Oxidation: 2-(3-carboxy-4-nitrophenoxy)acetic acid
Reduction: Ethyl 2-(3-formyl-4-aminophenoxy)acetate
Substitution: Various substituted derivatives depending on the reaction
Applications De Recherche Scientifique
Chemistry: Ethyl 2-(3-formyl-4-nitrophenoxy)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for constructing various heterocyclic compounds.
Biology: In biological research, this compound can be used to study the effects of formyl and nitro groups on biological activity. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine: While specific medicinal applications are not well-documented, compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. This compound could be explored for similar activities.
Industry: In the industrial sector, this compound can be used in the development of dyes, pigments, and agrochemicals. Its reactivity allows for the modification of its structure to achieve desired properties in various applications.
Mécanisme D'action
The mechanism of action of Ethyl 2-(3-formyl-4-nitrophenoxy)acetate depends on its specific application. In general, the formyl group can participate in nucleophilic addition reactions, while the nitro group can undergo reduction to form an amino group, which can further react with other molecules. The aromatic ring provides a stable framework for these reactions, allowing for the formation of various derivatives with potential biological activity.
Comparaison Avec Des Composés Similaires
- Ethyl 2-(4-formyl-2-nitrophenoxy)acetate
- (3-Formyl-4-nitrophenoxy)acetic acid
Comparison: Ethyl 2-(3-formyl-4-nitrophenoxy)acetate is unique due to the specific positioning of the formyl and nitro groups on the aromatic ring. This positioning can influence the compound’s reactivity and the types of reactions it undergoes. For example, the formyl group at the 3-position may lead to different steric and electronic effects compared to a formyl group at the 4-position, affecting the compound’s overall behavior in chemical reactions.
Propriétés
Numéro CAS |
105728-02-7 |
|---|---|
Formule moléculaire |
C11H11NO6 |
Poids moléculaire |
253.21 g/mol |
Nom IUPAC |
ethyl 2-(3-formyl-4-nitrophenoxy)acetate |
InChI |
InChI=1S/C11H11NO6/c1-2-17-11(14)7-18-9-3-4-10(12(15)16)8(5-9)6-13/h3-6H,2,7H2,1H3 |
Clé InChI |
KXFQQSYKWNCRFW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COC1=CC(=C(C=C1)[N+](=O)[O-])C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13078584.png)
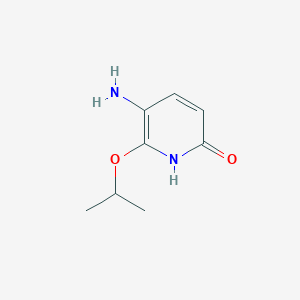
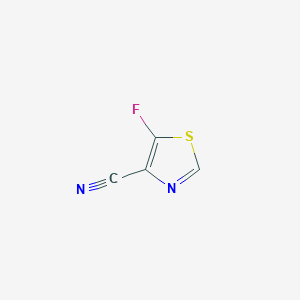

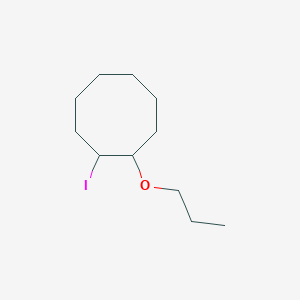
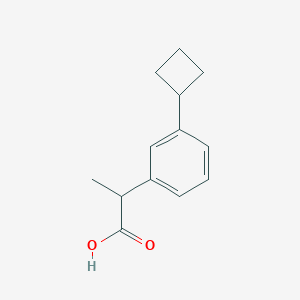

![3-[(3-Chlorothiophen-2-yl)methoxy]azetidine](/img/structure/B13078648.png)
![Methyl 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylate](/img/structure/B13078658.png)

![n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B13078668.png)
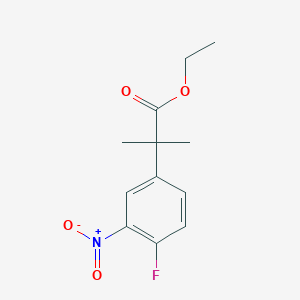

![5-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B13078677.png)
